bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cardioselective Beta-Adrenergic Blocking Agents
A study by Hoefle et al. (1975) synthesized a series of compounds including ones related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol for their potential in cardioselective beta-blockade. The introduction of specific groups led to enhanced cardioselectivity, illustrating the compound's relevance in designing selective beta-adrenergic blockers for clinical use (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Lignin Chemistry and Acid Treatment
Li, Lundquist, and Stenhagen (1996) conducted studies on acid treatment of birch lignin and its effects, producing derivatives related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol. This research contributes to understanding lignin chemistry and the potential for creating valuable chemical derivatives through specific treatments (Li, Lundquist, & Stenhagen, 1996).
Fungal Metabolism of Dimethoxycinnamic Acid
Enoki, Yajima, and Gold (1981) explored the metabolism of dimethoxycinnamic acid by the white rot fungus Phanerochaete chrysosporium, leading to the formation of compounds including 3-(3,4-dimethoxyphenyl)propionic acid. This study highlights the role of fungal metabolism in modifying organic compounds, potentially leading to new biotechnological applications (Enoki, Yajima, & Gold, 1981).
Photophysical Investigation of DMHP Dye
Asiri, Sobahi, Osman, and Khan (2017) investigated the photophysical properties of a compound synthesized from 3,4-dimethoxy benzaldehyde, closely related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol. Their research focused on understanding the solvatochromic properties and potential applications in determining critical micelle concentration, illustrating the compound's utility in photophysical studies (Asiri, Sobahi, Osman, & Khan, 2017).
Synthesis and Chemical Transformations
Research by Garzelli, Samaritani, and Malanga (2008) involved the synthesis of derivatives from dimethoxy-dihydrofuran, showcasing a new approach to creating complex and biologically interesting compounds. This demonstrates the chemical versatility and potential for creating novel compounds with (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol as a precursor or related structure (Garzelli, Samaritani, & Malanga, 2008).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O6P/c1-10(2)20-22(17,21-11(3)4)15(16)12-7-8-13(18-5)14(9-12)19-6/h7-11,15-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAQVYYTPUOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.